molecular formula C16H12BrFO3 B1327967 4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone CAS No. 898779-48-1

4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone

Cat. No.: B1327967
CAS No.: 898779-48-1
M. Wt: 351.17 g/mol
InChI Key: GTSUCDRNQGSBRX-UHFFFAOYSA-N
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Description

4-Bromo-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is an organic compound. It is used as a building block for the synthesis of many organic compounds .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is C16H12BrNO3 . Its molecular weight is 346.18 g/mol . The InChI code is 1S/C16H12BrNO3/c17-15-6-5-13 (9-14 (15)16-19-7-8-20-16)21-12-3-1-11 (10-18)2-4-12/h1-6,9,16H,7-8H2 .


Physical and Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm³ . Its boiling point is 445.0±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 70.3±3.0 kJ/mol . The flash point is 222.9±28.7 °C . The index of refraction is 1.648 . The molar refractivity is 80.8±0.4 cm³ .

Scientific Research Applications

Enhanced Brightness and Fluorescence in Nanoparticles

Research has demonstrated the use of bromo and fluoro substituted benzophenone derivatives in the synthesis of nanoparticles with enhanced brightness and fluorescence emission. These nanoparticles, particularly those synthesized using heterodifunctional polyfluorene building blocks, show high fluorescence quantum yields and can be tuned for longer wavelengths through energy transfer to specific dyes. This application is significant in the field of optical materials and sensors (Fischer, Baier, & Mecking, 2013).

Synthesis of Fluorinated Benzothiazepines and Pyrazolines

Fluorinated benzothiazepines and pyrazolines have been synthesized using bromo-fluorobenzaldehyde, demonstrating the utility of bromo and fluoro substituted benzophenones in the synthesis of complex organic compounds. Such compounds are of interest in medicinal chemistry and pharmaceutical research for their potential biological activities (Jagadhani, Kundlikar, & Karale, 2015).

Photodynamic Therapy Applications

Bromo and fluoro substituted benzophenone derivatives have been explored for their use in photodynamic therapy, particularly in the treatment of cancer. These compounds, when used as photosensitizers, have shown high singlet oxygen quantum yield, making them promising candidates for cancer therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Bromophenone derivatives, including those with bromo and fluoro substitutions, have been studied for their antimicrobial properties. Some of these compounds exhibit significant antibacterial and antifungal activities, which could be valuable in the development of new antimicrobial agents (Pundeer et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFO3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSUCDRNQGSBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645069
Record name (4-Bromo-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-48-1
Record name Methanone, (4-bromo-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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